molecular formula C19H19N3O3 B5328789 N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide

N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide

Cat. No. B5328789
M. Wt: 337.4 g/mol
InChI Key: DPYLRYLDLJWPJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide, also known as OMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. OMA is a member of the oxadiazole family, which is known for its diverse biological activities.

Mechanism of Action

The mechanism of action of N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in inflammation and tumor growth. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. It has also been shown to inhibit the activity of nuclear factor-kappaB (NF-kappaB), a transcription factor involved in the regulation of inflammation and cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1beta (IL-1beta) and tumor necrosis factor-alpha (TNF-alpha). This compound has also been shown to induce apoptosis, or programmed cell death, in tumor cells. In addition, this compound has been found to have antioxidant properties, which may help protect against oxidative stress and cellular damage.

Advantages and Limitations for Lab Experiments

N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. This compound has also been shown to have low toxicity and is well-tolerated in animal studies. However, there are some limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and more research is needed to determine its potential side effects and long-term safety.

Future Directions

There are several future directions for research on N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide. One area of interest is its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. This compound has been shown to have neuroprotective effects and may help prevent the degeneration of neurons in the brain. Another area of interest is its potential applications in the treatment of cancer. This compound has been shown to induce apoptosis in tumor cells and may have potential as a cancer treatment. Further research is needed to determine the optimal dosage and delivery method for this compound in these applications.

Synthesis Methods

N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide can be synthesized through a multistep process involving the reaction of 4-methylbenzohydrazide with ethyl chloroacetate to form 4-methyl-N-(2-chloroacetyl) benzohydrazide. This intermediate is then reacted with 3-(4-methylphenyl)-1,2,4-oxadiazol-5-amine to form this compound. The synthesis method of this compound has been optimized to improve the yield and purity of the compound.

Scientific Research Applications

N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant anti-inflammatory, antioxidant, and antitumor activities. This compound has also been shown to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-methyl-N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-14-8-10-15(11-9-14)19-20-17(25-21-19)12-22(2)18(23)13-24-16-6-4-3-5-7-16/h3-11H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPYLRYLDLJWPJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CN(C)C(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.